3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one
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Overview
Description
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one is a heterocyclic compound that features a diazepine ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-acylbenzo[b]thiophene-3-acetic acids or their esters with hydrazine hydrate can yield the desired diazepine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione
- 1-R-3,4-Dihydro-5H-benzothieno[2,3-d][1,2]diazepin-4-ones
Uniqueness
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one is unique due to its specific fusion of a diazepine ring with a quinoline structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
651043-39-9 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3,4-dihydropyrido[2,3-i][1,4]benzodiazepin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-3-4-10-8(2-1-5-13-10)11(9)14-6-7-15-12/h1-6H,7H2,(H,15,16) |
InChI Key |
YYQVWHWVLGDRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1 |
Origin of Product |
United States |
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